molecular formula C12H15NO B8481105 3-(N,N-diallylamino)phenol

3-(N,N-diallylamino)phenol

Cat. No. B8481105
M. Wt: 189.25 g/mol
InChI Key: XJLYVORKWIRNNX-UHFFFAOYSA-N
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Patent
US05298588

Procedure details

To 3-Aminophenol (10.0 g, 0.092 mol), dissolved, in a flask, in NMP (150 ml), were added 60 ml of triethylamine and 19 ml of allyl bromide. The mixture was stirred under nitrogen at 80° C. Over a 48 hour period, an additional 22 ml of triethyl amine and 9 ml of allyl bromide were added to the flask. After cooling to room temperature, the reaction mixture was poured into 500 ml of distilled water, extracted with diethyl ether, washed with distilled water, dried over magnesium sulfate, filtered and concentrated to yield 13.5 g of 3-(N,N-diallylamino)phenol, as a red oil. Flash chromatography (silica gel, 30:70 THF:hexane) yielded 11.3 g of 3-(N,N-diallylamino)phenol as a pale yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.C(N(CC)CC)C.[CH2:16](Br)[CH:17]=[CH2:18].O.CN1C(=O)[CH2:25][CH2:24][CH2:23]1>>[CH2:16]([N:1]([C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1)[CH2:25][CH:24]=[CH2:23])[CH:17]=[CH2:18]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
150 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
19 mL
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
22 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
9 mL
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
washed with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C=C)N(CC=C)C=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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